molecular formula C16H15N3O6 B254227 2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

Cat. No. B254227
M. Wt: 345.31 g/mol
InChI Key: KUIAROLZUUAXQJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. This compound is commonly referred to as ENO2 and is synthesized using a specific method. In

Mechanism of Action

The mechanism of action of ENO2 is not fully understood. However, it has been found to inhibit the expression of certain proteins that are involved in the growth and development of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ENO2 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and promote apoptosis in cancer cells. Additionally, ENO2 has been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using ENO2 in lab experiments include its potential medicinal properties, its ability to inhibit the growth and proliferation of cancer cells, and its anti-inflammatory properties. However, the limitations of using ENO2 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ENO2. One potential direction is the further exploration of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of ENO2 and its potential side effects. Finally, the synthesis of ENO2 can be optimized to improve its yield and purity.

Synthesis Methods

ENO2 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ethanol and sodium ethoxide. The resulting compound is then reacted with hydrazine hydrate to form the hydrazone intermediate. Finally, the hydrazone intermediate is reacted with 2-bromo-3'-methoxyacetophenone to form ENO2.

Scientific Research Applications

ENO2 has shown potential medicinal properties and has been extensively studied in the field of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. ENO2 has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

properties

Product Name

2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid

InChI

InChI=1S/C16H15N3O6/c1-2-25-14-8-10(7-13(15(14)20)19(23)24)9-17-18-12-6-4-3-5-11(12)16(21)22/h3-9,17-18H,2H2,1H3,(H,21,22)/b10-9-

InChI Key

KUIAROLZUUAXQJ-KTKRTIGZSA-N

Isomeric SMILES

CCOC1=C/C(=C\NNC2=CC=CC=C2C(=O)O)/C=C(C1=O)[N+](=O)[O-]

SMILES

CCOC1=CC(=CNNC2=CC=CC=C2C(=O)O)C=C(C1=O)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CNNC2=CC=CC=C2C(=O)O)C=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

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